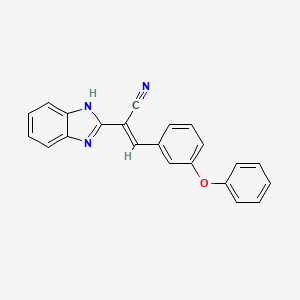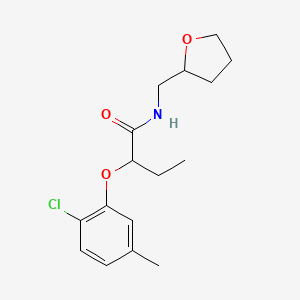
2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one
Vue d'ensemble
Description
2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one is a heterocyclic organic compound with potential medicinal properties. It belongs to the thiazole family and has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one involves the inhibition of various enzymes and pathways involved in cell proliferation, inflammation, and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. It also inhibits the activity of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are known to promote inflammation and allergic reactions. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant properties. Additionally, it has been shown to reduce the levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), indicating its hepatoprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one in lab experiments include its potent biological activities, which make it a promising candidate for drug development. Its synthesis method is relatively simple and can be scaled up for large-scale production. However, its limitations include its poor solubility in water, which may limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Orientations Futures
For research on 2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one include further investigation into its mechanism of action and the development of more efficient synthesis methods. Additionally, its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress, should be explored further. Its pharmacokinetic and pharmacodynamic properties should also be studied in detail to determine its potential as a drug candidate. Overall, this compound holds great promise as a potential therapeutic agent, and further research is warranted to explore its full potential.
Applications De Recherche Scientifique
2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one has been extensively studied for its biological activities. It exhibits potent antimicrobial, antifungal, and anti-inflammatory properties. It has also been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to have antioxidant and hepatoprotective effects.
Propriétés
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-(thiophen-2-ylmethylidene)-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS3/c17-14-13(9-12-7-4-8-18-12)16-15(20-14)19-10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPKZJDLEXLELB-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC3=CC=CS3)C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=N/C(=C\C3=CC=CS3)/C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4689478.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4689487.png)
![4-chloro-N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4689493.png)

![methyl (4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4689503.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4689504.png)
![3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4689519.png)

![1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4689533.png)
![4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B4689535.png)

![2-(2-bromo-4-{[(3-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4689548.png)
![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4689549.png)
![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4689550.png)